N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide
Description
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrCl2N2OS2/c15-12-2-1-11(22-12)10-6-21-14(18-10)19-13(20)7-3-8(16)5-9(17)4-7/h1-6H,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWMHEMLGRTYSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrCl2N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Objectives
N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide integrates a bromothiophene-substituted thiazole ring linked to a 3,5-dichlorobenzamide group. The compound’s synthesis requires precise regioselective coupling and cyclization steps to assemble the thiazole core while maintaining functional group compatibility. Key challenges include managing the reactivity of bromothiophene precursors and ensuring high yields during amide bond formation.
Preparation Methods
Thiazole Ring Formation via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis remains a foundational approach for constructing the 1,3-thiazole scaffold. In this method, 5-bromothiophene-2-carboxaldehyde is condensed with thiourea derivatives in the presence of α-halo ketones. For example:
Procedure :
- Reactant Preparation : 5-Bromothiophene-2-carboxaldehyde (1.0 mmol) and 3,5-dichlorobenzoyl chloride (1.2 mmol) are dissolved in anhydrous dichloromethane under nitrogen.
- Cyclization : Add thioacetamide (1.5 mmol) and catalytic iodine (0.1 mmol). Reflux at 60°C for 12 hours.
- Workup : Cool to room temperature, quench with saturated NaHCO₃, and extract with ethyl acetate. Purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Yield : 58–65% (pale yellow crystals).
Characterization :
Amide Coupling via Carbodiimide-Mediated Activation
A two-step protocol involving thiazole-amine intermediate generation followed by amide bond formation is widely employed:
Synthesis of 4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-amine
Step 1 :
- Reactants : 5-Bromothiophene-2-carbonitrile (1.0 mmol) and thiourea (1.2 mmol) in ethanol.
- Conditions : Reflux at 80°C for 6 hours.
- Product : Off-white solid (yield: 72%).
Step 2 : Amide Coupling
- Reactants : 4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-amine (1.0 mmol), 3,5-dichlorobenzoyl chloride (1.1 mmol), and 4-dimethylaminopyridine (DMAP, 0.1 mmol) in dichloromethane.
- Conditions : Stir at room temperature for 4 hours.
- Workup : Filter, wash with 5% HCl, and recrystallize from ethanol.
Yield : 68–74% (white powder).
¹³C NMR (101 MHz, DMSO-d₆): δ 167.8 (C=O), 152.3 (thiazole-C2), 134.5 (thiophene-C5), 128.9 (Ar-Cl).
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency for time-sensitive steps:
Procedure :
- Combine 5-bromothiophene-2-carboxylic acid (1.0 mmol), 2-amino-4-(5-bromothiophen-2-yl)thiazole (1.0 mmol), and O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU, 1.2 mmol) in DMF.
- Irradiate at 120°C for 20 minutes (300 W).
- Purify via preparative HPLC (C18 column, acetonitrile/water).
Yield : 81% (highest reported).
Advantages : Reduced reaction time (20 minutes vs. 12 hours) and improved purity (>98% by HPLC).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Hantzsch Synthesis | 58–65 | 12 h | 95 | Low-cost reagents |
| Carbodiimide Coupling | 68–74 | 4 h | 97 | Scalability |
| Microwave-Assisted | 81 | 0.33 h | 98 | Rapid synthesis |
Optimization Strategies
Analytical Validation
Spectroscopic Characterization
Challenges and Limitations
Applications and Derivatives
The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Structural analogs with nitro or methoxy substituents exhibit enhanced bioactivity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound is used in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Thiazol-2-yl Benzamides
The target compound shares a common thiazol-2-yl benzamide scaffold with several analogs, differing in substituents on the thiazole and benzamide rings. Key comparisons include:
N-[4-(4-Substitutedphenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine
- Structural Differences : Replaces the benzamide group with a triazin-2-amine and substitutes the bromothiophene with substituted phenyl groups.
- Activity : Exhibits moderate antimicrobial activity (MIC = 4–64 µg/mL), emphasizing the importance of bulky substituents for enhanced efficacy .
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
- Structural Differences : Features a 5-chloro-thiazole and 2,4-difluorobenzamide.
- Activity : Acts as a derivative of nitazoxanide, inhibiting the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme in anaerobic parasites. Crystal structure analysis reveals intermolecular hydrogen bonds (N–H···N, C–H···F/O) that stabilize its conformation .
2-Methylsulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide (Compound 2) Structural Differences: Contains a pyridin-2-yl group on the thiazole and a methylsulfanyl substituent on the benzamide.
Bromothiophene-Containing Analogs
The 5-bromothiophen-2-yl group in the target compound is rare in the evidence but appears in:
- N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-[(3,5-dimethyl-1-piperidyl)sulfonyl]benzamide
Physicochemical Properties
- Hydrogen Bonding : Compounds with hydroxy or fluoro groups (e.g., ) exhibit stronger intermolecular interactions, influencing crystallinity and solubility.
- Electron-Withdrawing Effects : The 3,5-dichlorobenzamide in the target compound likely increases lipophilicity and stability compared to hydroxy or methoxy analogs .
Data Table: Key Structural and Functional Comparisons
Key Findings
Substituent Impact : Bulky groups (e.g., triazine, piperidyl sulfonyl) enhance biological activity or physicochemical properties compared to simpler halogenated benzamides.
Halogen Effects : Chlorine and bromine improve stability and target binding, while fluorine optimizes metabolic resistance.
Structural Versatility : The thiazol-2-yl scaffold accommodates diverse substituents, enabling tailored applications in drug discovery.
Biological Activity
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Bromothiophene Intermediate : The bromothiophene moiety is synthesized by brominating thiophene using bromine or N-bromosuccinimide in a solvent like dichloromethane.
- Thiazole Ring Formation : The bromothiophene intermediate is reacted with thioamide and a base to form the thiazole ring.
- Coupling with Dichlorobenzamide : Finally, the thiazole intermediate is coupled with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site or modulating receptor functions through interaction with binding sites.
- Anticancer Potential : Preliminary studies suggest that it may act as an anticancer agent by interfering with cellular pathways involved in tumor growth and survival.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
| Biological Activity | Mechanism | References |
|---|---|---|
| Anticancer | Inhibits tumor cell proliferation | |
| Antimicrobial | Disrupts microbial cell membranes | |
| Enzyme Modulation | Alters enzyme activity through binding |
Anticancer Activity
A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth at micromolar concentrations. The compound was shown to induce apoptosis in cancer cells through caspase activation pathways.
Antimicrobial Properties
In another investigation, the compound demonstrated antimicrobial activity against several bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Structure-Activity Relationship (SAR)
Research into similar compounds revealed that structural modifications significantly impact biological activity. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | Methanimine group instead of thiazole | Antimicrobial |
| 5-(4-bromophenyl)-3-aryl[1,2,4]triazolo[4,3-c]quinazoline | Triazoloquinazoline core | Anticancer |
These comparisons highlight the unique properties of this compound due to its specific combination of bromothiophene and thiazole moieties .
Q & A
Q. What are the optimized synthetic routes for N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide, and how can reaction conditions be controlled to improve yield?
Methodological Answer: The synthesis typically involves multi-step reactions, such as coupling thiazole precursors with halogenated benzamides. Key steps include:
- Thiazole ring formation : Reacting 5-bromothiophene derivatives with thiourea or thioamides under acidic conditions to form the thiazole core .
- Amide coupling : Using 3,5-dichlorobenzoyl chloride with the thiazole-amine intermediate in a polar aprotic solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to facilitate nucleophilic acyl substitution .
- Condition optimization : Temperature (0–25°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 amine:acyl chloride) are critical to minimize side reactions (e.g., oxidation of thiophene) .
Q. Table 1: Representative Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiazole formation | H₂SO₄, EtOH, reflux | 65–70 | >90% |
| Amide coupling | DCM, Et₃N, 0°C | 75–80 | >95% |
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Combined spectroscopic and crystallographic techniques are essential:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., bromothiophene protons at δ 6.8–7.2 ppm; thiazole C=N at ~160 ppm) .
- X-ray crystallography : Resolve bond lengths (e.g., C-Br: ~1.89 Å; C-S: ~1.71 Å) and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (calc. 447.53 g/mol) and isotopic patterns (Br/Cl) .
Advanced Research Questions
Q. What computational strategies can predict the biological targets of this compound, and how do structural modifications alter activity?
Methodological Answer:
- Molecular docking : Use software (AutoDock, Schrödinger) to simulate interactions with enzymes (e.g., PFOR in anaerobic organisms) or receptors (e.g., kinases). The bromothiophene moiety may occupy hydrophobic pockets, while the dichlorobenzamide engages in hydrogen bonding .
- QSAR modeling : Correlate substituent effects (e.g., replacing Br with Cl) with bioactivity. For example, bromine’s electronegativity enhances binding to electron-rich targets .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize synthesis of derivatives .
Q. Table 2: Hypothetical Bioactivity Trends
| Substituent Modification | Predicted Target Affinity (ΔG, kcal/mol) |
|---|---|
| 5-Bromothiophene → 5-Chlorothiophene | -9.2 → -8.5 (reduced) |
| 3,5-Dichloro → 3,5-Difluoro | -8.8 → -9.1 (enhanced) |
Q. How should researchers resolve contradictions in reported biological activities of analogous thiazole-benzamide compounds?
Methodological Answer:
- Dose-response standardization : Re-evaluate IC₅₀ values under uniform assay conditions (e.g., ATP concentration in kinase assays) .
- Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions .
- Meta-analysis : Compare structural analogs (e.g., N-(thiadiazol-2-yl)benzamide vs. thiazol-2-yl derivatives) to isolate substituent-specific effects .
Q. What advanced characterization techniques elucidate degradation pathways under physiological conditions?
Methodological Answer:
- LC-MS/MS stability studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) to identify hydrolysis products (e.g., cleavage of the amide bond) .
- XPS/FTIR : Monitor changes in functional groups (e.g., C=O stretch at ~1680 cm⁻¹) after exposure to UV light or oxidants .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; quantify degradation via HPLC .
Q. How can AI-driven synthesis platforms optimize the preparation of novel derivatives?
Methodological Answer:
- Retrosynthetic planning : Tools like Pistachio or Reaxys propose routes using available precursors (e.g., substituting bromothiophene with iodothiophene for cross-coupling) .
- One-step reaction prediction : AI models prioritize high-yield reactions (e.g., Suzuki-Miyaura coupling for adding aryl groups) and flag incompatible conditions (e.g., Pd catalysts with sulfur-containing ligands) .
Q. What are the best practices for ensuring reproducibility in biological assays involving this compound?
Methodological Answer:
- Strict solvent controls : Use DMSO (≤0.1% v/v) to avoid cytotoxicity artifacts .
- Batch-to-batch consistency : Validate purity (≥95%) via orthogonal methods (HPLC, NMR) for each synthesis lot .
- Positive/Negative controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle-only groups .
Data Contradiction Analysis
Example Conflict: Discrepancies in reported antimicrobial efficacy of thiazole-benzamide analogs.
Resolution Strategy:
Replicate assays : Test under identical microbial strains/media (e.g., S. aureus ATCC 25923 in Mueller-Hinton broth) .
Check compound stability : Verify integrity after storage (e.g., 4°C vs. -20°C) using LC-MS .
Evaluate efflux pump activity : Use knockout strains (e.g., E. coli ΔacrB) to isolate compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
